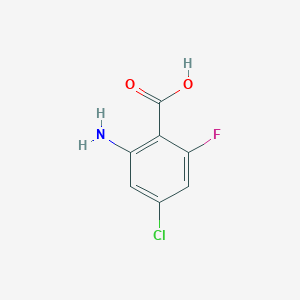

2-Amino-4-chloro-6-fluorobenzoic acid

Descripción

2-Amino-4-chloro-6-fluorobenzoic acid (CAS: 940054-48-8) is a halogenated benzoic acid derivative with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol . The compound features a benzoic acid backbone substituted with amino (–NH₂), chloro (–Cl), and fluoro (–F) groups at positions 2, 4, and 6, respectively. Its structural complexity and electron-withdrawing substituents make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of benzamide derivatives and heterocyclic compounds .

Propiedades

IUPAC Name |

2-amino-4-chloro-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHJRQSZDZOFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940054-48-8 | |

| Record name | 2-amino-4-chloro-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:

Halogenation: Starting from benzoic acid, the compound can undergo halogenation reactions to introduce chlorine and fluorine atoms at the desired positions.

Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be employed to introduce the halogen atoms and amino group in a controlled manner.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving halogenation and amination processes. These reactions are carried out under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-chloro-6-fluorobenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reagents include iron (Fe) and hydrogen gas (H2).

Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles can be used.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acids.

Aplicaciones Científicas De Investigación

2-Amino-4-chloro-6-fluorobenzoic acid is widely used in scientific research due to its unique chemical properties. Its applications include:

Chemistry: Used as a building block in organic synthesis.

Biology: Employed in the study of enzyme inhibitors and receptor binding.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mecanismo De Acción

2-Amino-4-chloro-6-fluorobenzoic acid is similar to other halogenated benzoic acids, such as 2-amino-6-fluorobenzoic acid and 2-amino-4-chlorobenzoic acid. its unique combination of halogen atoms and amino group sets it apart, providing distinct chemical and biological properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-amino-4-chloro-6-fluorobenzoic acid with halogenated benzoic acid derivatives differing in substituent positions or halogen types:

Impact of Halogen Type and Position

- Chlorine vs. Fluorine: Chlorine’s larger atomic radius and polarizability enhance lipophilicity compared to fluorine, which is smaller and more electronegative. For example, 2-amino-4-chlorobenzoic acid (Cl at position 4) has a higher melting point (231–235°C) than 2-amino-4-fluorobenzoic acid (188–196°C), reflecting differences in intermolecular interactions .

- Positional Isomerism: The position of substituents significantly affects reactivity. For instance, 2-amino-5-chlorobenzoic acid (Cl at position 5) is less prone to intramolecular cyclization than analogs with substituents at positions 4 or 6, as observed in failed benzamide synthesis attempts with related compounds .

Actividad Biológica

2-Amino-4-chloro-6-fluorobenzoic acid (ACFBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of ACFBA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₆ClFNO₂

- Molecular Weight : 177.58 g/mol

- Structure : The compound features an amino group, a chlorine atom, and a fluorine atom on a benzoic acid backbone, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that ACFBA exhibits notable biological activities, including antibacterial, antifungal, and antitumor properties. Its interactions with various biological targets make it a candidate for drug development.

Table 1: Summary of Biological Activities

The biological activity of ACFBA can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : ACFBA has been shown to inhibit key enzymes involved in amino acid biosynthesis, particularly in Mycobacterium tuberculosis (Mtb), where it disrupts tryptophan metabolism, leading to reduced bacterial viability .

- Protein Interaction : The compound interacts with protein targets, affecting their function and potentially altering signaling pathways critical for cell survival and proliferation .

- Cell Cycle Disruption : ACFBA induces cell cycle arrest in cancer cells, promoting apoptosis through mitochondrial pathways .

Case Study 1: Antimycobacterial Activity

In a study evaluating the efficacy of ACFBA analogs against Mtb, it was found that the compound exhibited an MIC of 5 µM without tryptophan supplementation. Further studies revealed that ACFBA could synergize with host immune responses to enhance its antibacterial effects in vivo .

Case Study 2: Antitumor Efficacy

A series of experiments demonstrated that ACFBA induced apoptosis in human cancer cell lines by activating caspase pathways. The compound showed significant cytotoxicity with an IC50 value ranging from 10 to 30 µM across different cell lines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of ACFBA is characterized by moderate absorption and distribution properties due to its lipophilic nature. However, its solubility remains a challenge for oral bioavailability, necessitating further chemical modifications for enhanced efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-4-chloro-6-fluorobenzoic acid?

- Methodological Answer : Multi-step synthesis is typically employed. Begin with halogenation of the benzoic acid core using chlorination (e.g., Cl₂/FeCl₃) or fluorination (e.g., Balz-Schiemann reaction for aromatic fluorination). Subsequent amination can be achieved via catalytic hydrogenation of nitro precursors or Buchwald-Hartwig coupling for regioselective amino group introduction. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

- Key Data: For analogous compounds (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid), yields of 60–75% are reported using similar methods .

Q. Which analytical techniques are optimal for confirming substituent positions and purity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and coupling patterns. For example, -NMR can resolve fluorine environments in ortho/meta positions .

- HPLC-MS : Pair reverse-phase HPLC with high-resolution mass spectrometry to assess purity (>98%) and molecular ion peaks.

- Elemental Analysis : Validate empirical formulas (e.g., C₇H₄ClFNO₂) with combustion analysis .

Q. How can recrystallization conditions be optimized for this compound?

- Methodological Answer : Screen solvent systems (e.g., ethanol/water, DMSO/water) under varying temperatures. For fluorinated benzoic acids, ethanol/water (7:3 v/v) at 60–70°C often yields high-purity crystals. Monitor solubility curves to minimize co-precipitation of byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in halogenated benzoic acids?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. For twinned crystals or low-resolution data, employ twin-law identification (SHELXL) and high-angle data (θ > 25°) to refine anisotropic displacement parameters. Example: SHELXPRO interfaces enable macromolecular refinement for halogenated analogs .

Q. What computational approaches predict electronic effects of substituents on reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model substituent effects on the benzoic acid core. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing Cl/F groups lower HOMO energy, influencing acid dissociation constants (pKa) .

Q. How to address contradictory bioactivity results in enzyme inhibition assays?

- Methodological Answer :

- Control Experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation.

- Dose-Response Curves : Use Hill slopes to distinguish competitive vs. non-competitive inhibition.

- Structural Analog Comparison : Compare with 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid to isolate substituent-specific effects .

Q. What strategies resolve discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Dynamic Exchange : For amino protons, variable-temperature NMR (VT-NMR) can detect tautomerism or hydrogen bonding.

- Cross-Validation : Pair NMR with IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹) to confirm functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.